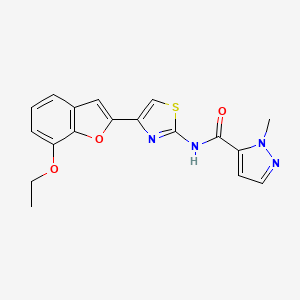
1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” is a compound that incorporates both a pyrrolidinone part and other nitrogen-containing heterocyclic fragments . The empirical formula is C19H19NO3 and the molecular weight is 309.36 .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of succinic anhydride and N-benzylidene-benzylamine . This reaction gives rise to the corresponding substituted trans-5-oxopyrrolidine-3-carboxylic acid .
Molecular Structure Analysis
The molecule has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The pyrrolidine ring is incorporated in various compounds with biological and pharmaceutical activities .
Chemical Reactions Analysis
The reaction of succinic anhydride with N-arylidene-N-alkylamines represents a straightforward pathway to the synthesis of the pyrrolidinone ring, giving rise to trans- and cis-1-alkyl-2-aryl-5-oxopyrrolidine-3-carboxylic acids in one step .
Physical And Chemical Properties Analysis
The compound has a polar nature due to the carbonyl group, which contributes to the stability of the molecule . The electronegative potential on the MESP map refers to an area mostly comprised of lone pairs that would favor hydrogen bonding interactions and electrophilic attack .
Applications De Recherche Scientifique
Spectroscopic Analysis and Theoretical Approach
1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has been characterized using various spectroscopic and computational methods. A study conducted by Devi et al. (2018) utilized techniques like single-crystal X-ray diffraction, FT-IR, NMR, UV-Visible spectroscopy, and density functional theory (DFT). This comprehensive analysis provided insights into the compound's structural and thermodynamic parameters, electrostatic potential, electrophilicity, chemical potential, and hyperconjugative interactions. These findings are crucial for understanding the compound's chemical properties and potential applications in various fields of research (Devi, Fatma, Parveen, Bishnoi, & Singh, 2018).
Synthesis for Biologically Active Compounds
The compound has been synthesized for use as a key chiral building block in the creation of biologically active compounds. Ohigashi et al. (2010) established a practical and efficient synthesis method utilizing a stereospecific and regioselective process, highlighting its importance in pharmaceutical and biochemical research (Ohigashi, Kikuchi, & Goto, 2010).
Parallel Synthesis in Medicinal Chemistry
Črček et al. (2012) demonstrated the use of 1-benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid in the parallel synthesis of a library of pyrimidine-5-carboxamides. This approach is significant for medicinal chemistry, as it allows for the rapid generation of diverse compounds for potential therapeutic use (Črček, Baškovč, Grošelj, Kočar, Dahmann, Stanovnik, & Svete, 2012).
Antimicrobial Activity
K. Sreekanth and A. Jha (2020) developed a microwave-assisted synthesis method for derivatives of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid. These derivatives exhibited promising antimicrobial properties, highlighting the compound's potential in developing new antimicrobial agents (Sreekanth & Jha, 2020).
Molecular Modeling and DFT Studies
Devi et al. (2018) also conducted molecular modeling and DFT studies on novel derivatives of the compound. This research is crucial for understanding the nonlinear optical properties and potential applications in materials science (Devi, Fatma, Bishnoi, Srivastava, Shukla, & Kumar, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-16-11-15(18(21)22)17(14-9-5-2-6-10-14)19(16)12-13-7-3-1-4-8-13/h1-10,15,17H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXRDFRRCPUUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]propanamide](/img/structure/B2558732.png)
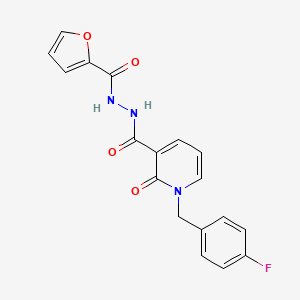
![Isoquinolin-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2558736.png)
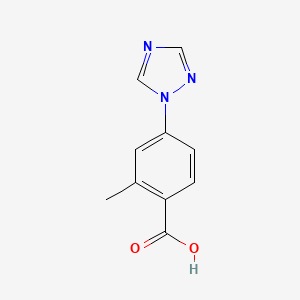
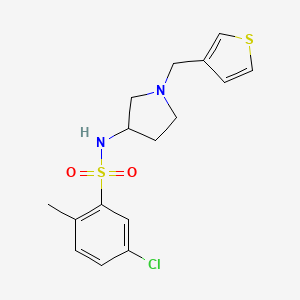
![1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2558740.png)
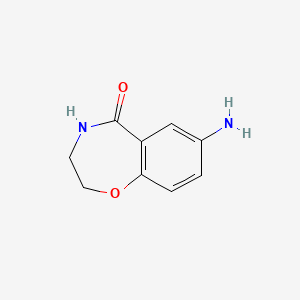

![4-(4-fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2558748.png)

![6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2558750.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide](/img/structure/B2558752.png)
